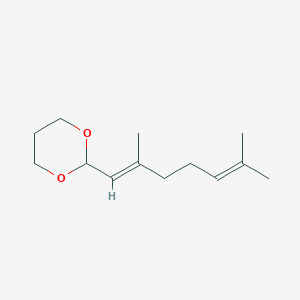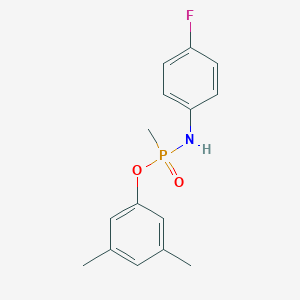
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane is a chemical compound that has been widely used in scientific research for various applications. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying different biological processes.
作用机制
The mechanism of action of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane involves the inhibition of ACAT. This enzyme is responsible for the synthesis of cholesterol esters, which are important components of lipoproteins. When this enzyme is inhibited, the accumulation of cholesterol esters in cells is reduced, which can have beneficial effects on lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane have been extensively studied. It has been found to have a potent inhibitory effect on ACAT, which can lead to a decrease in the accumulation of cholesterol esters in cells. This can have a beneficial effect on lipid metabolism and can be useful for the treatment of atherosclerosis and other related diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in lab experiments is its specificity for ACAT inhibition. This compound has been found to be a potent inhibitor of ACAT and has a high degree of specificity for this enzyme. This makes it a valuable tool for studying lipid metabolism and related diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols to minimize the risk of toxicity.
未来方向
There are many future directions for the use of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of atherosclerosis and other related diseases. This compound has shown promise as a potential therapeutic agent for these diseases, and further research is needed to explore its potential in this area. Additionally, this compound could be used in the development of new diagnostic tools for the detection of lipid metabolism disorders. Overall, the future directions for the use of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in scientific research are broad and varied, and there is much potential for further exploration in this area.
合成方法
The synthesis method of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane involves the reaction of 2,6-dimethyl-1,5-heptadiene with 1,3-dioxolane in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to produce a high yield and purity product, which is essential for its use in scientific research.
科学研究应用
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane has been widely used in scientific research for various applications. One of the most common applications of this compound is in the study of lipid metabolism. It has been found to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme that plays a crucial role in the synthesis of cholesterol esters. This inhibition leads to a decrease in the accumulation of cholesterol esters in cells, which can be beneficial for the treatment of atherosclerosis and other related diseases.
属性
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,10,13H,4-5,7-9H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKQVPSQXGGDW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC1OCCCO1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCCCO1)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)


![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)

![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)

